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Compound of Interest

Compound Name: 1,2-Bis(o-aminophenoxy)ethane

Cat. No.: B014864 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

versatile chemical intermediate, 1,2-Bis(o-aminophenoxy)ethane. Due to the limited

availability of directly published complete spectra for this specific molecule, this document

presents a combination of reported data and predicted values derived from the analysis of

structurally analogous compounds, namely 1,2-diphenoxyethane and o-aminophenol. This

approach offers a robust framework for the identification and characterization of 1,2-Bis(o-
aminophenoxy)ethane in a research and development setting.

Data Presentation
The following tables summarize the key spectroscopic data for 1,2-Bis(o-
aminophenoxy)ethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

6.6 - 6.9 multiplet 8H Ar-H

A complex

multiplet is

expected for the

aromatic protons.

4.35 singlet 4H O-CH₂-CH₂-O

A singlet is

reported for the

chemically

equivalent

ethylene bridge

protons.[1]

3.40 broad singlet 4H NH₂

The broadness

of the signal is

characteristic of

amine protons

and is

exchangeable

with D₂O.[1]

¹³C NMR Data (Predicted)
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Chemical Shift (δ) ppm Assignment Notes

~145 C-O
Aromatic carbon attached to

oxygen.

~137 C-NH₂
Aromatic carbon attached to

the amino group.

~120 Ar-CH Aromatic methine carbons.

~117 Ar-CH Aromatic methine carbons.

~115 Ar-CH Aromatic methine carbons.

~115 Ar-CH Aromatic methine carbons.

~68 O-CH₂ Ethylene bridge carbons.

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3250 Strong, Broad
N-H stretch (asymmetric and

symmetric)

3100 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Medium C-H stretch (aliphatic)

1620 - 1580 Strong C=C stretch (aromatic ring)

1520 - 1480 Strong N-H bend

1250 - 1200 Strong C-O stretch (aryl ether)

770 - 730 Strong
C-H bend (ortho-disubstituted

aromatic)

Mass Spectrometry (MS)
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m/z Relative Intensity (%) Assignment

244 Moderate [M]⁺ (Molecular Ion)

122 High [H₂N-C₆H₄-O-CH₂]⁺

108 High [H₂N-C₆H₄-O]⁺

92 Moderate [C₆H₄NH₂]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of solid organic compounds is as

follows:

Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2]

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a

small plug of glass wool in a Pasteur pipette into the NMR tube.

Instrument Setup:

Place the NMR tube in a spinner and insert it into the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers,

an automated shimming routine is sufficient.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters for a 300-500 MHz spectrometer include a 30-45° pulse angle, a

spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.
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The number of scans can be adjusted to achieve an adequate signal-to-noise ratio,

typically ranging from 8 to 64 scans.

¹³C NMR Acquisition:

Acquire a standard one-dimensional carbon spectrum with proton decoupling.

For ¹³C NMR, a larger sample quantity (50-100 mg) may be necessary.[2]

Typical parameters include a 45-90° pulse angle, a spectral width of 200-250 ppm, and a

relaxation delay of 2-5 seconds.

A significantly higher number of scans (e.g., 1024 or more) is usually required to obtain a

good quality spectrum.

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform.

Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the

residual solvent peak as a secondary reference or an internal standard like tetramethylsilane

(TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or the KBr pellet method are

commonly used.[3][4]

ATR-FTIR Method:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal,

ensuring complete coverage of the crystal surface.

Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good

contact between the sample and the crystal.

Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32

scans at a resolution of 4 cm⁻¹ are sufficient.
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Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g.,

isopropanol or ethanol) and a soft cloth.

KBr Pellet Method:

Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade

potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is

obtained.[4]

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to

form a transparent or translucent pellet.

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer

and acquire the spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) is a common method for the mass spectrometric analysis of volatile and

thermally stable organic compounds.

Sample Introduction: Introduce a small amount of the solid sample into the mass

spectrometer, typically via a direct insertion probe or after separation by gas chromatography

(GC-MS).

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in a high

vacuum, causing ionization and fragmentation of the molecule.

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge

ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Mandatory Visualization
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Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

1,2-Bis(o-aminophenoxy)ethane
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Caption: Workflow for the spectroscopic analysis and structural elucidation of an organic

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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